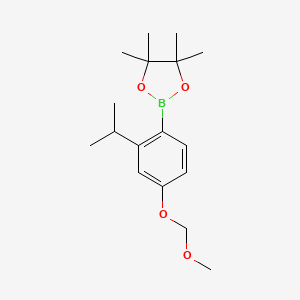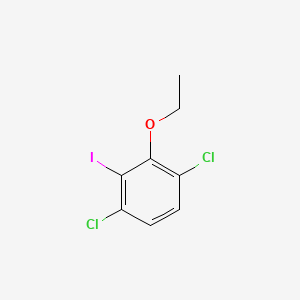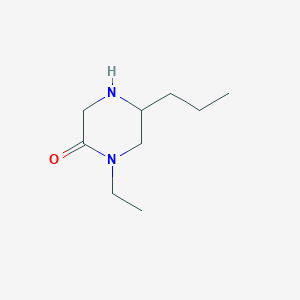
2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a phenyl ring substituted with isopropyl and methoxymethoxy groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-isopropyl-4-(methoxymethoxy)phenylboronic acid with a suitable diol, such as pinacol, under dehydrating conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the boronic ester linkage. The reaction conditions may include heating the reaction mixture to moderate temperatures and using solvents like toluene or dichloromethane to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.
作用机制
The mechanism of action of 2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters in Suzuki-Miyaura cross-coupling reactions. The compound’s reactivity is primarily attributed to the boron atom, which acts as a Lewis acid, facilitating the formation of stable complexes with nucleophiles .
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacks the additional substituents on the phenyl ring.
Pinacolborane: Another boronic ester with a different diol component, used in similar cross-coupling reactions.
2-Isopropyl-4-methoxyphenylboronic acid: A precursor to the compound , with similar reactivity but different structural features.
Uniqueness
2-(2-Isopropyl-4-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents on the phenyl ring, which can influence its reactivity and stability. The presence of the isopropyl and methoxymethoxy groups can enhance its solubility and provide steric hindrance, affecting its behavior in various chemical reactions.
属性
分子式 |
C17H27BO4 |
|---|---|
分子量 |
306.2 g/mol |
IUPAC 名称 |
2-[4-(methoxymethoxy)-2-propan-2-ylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO4/c1-12(2)14-10-13(20-11-19-7)8-9-15(14)18-21-16(3,4)17(5,6)22-18/h8-10,12H,11H2,1-7H3 |
InChI 键 |
JESWFRLXUZYOGY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-](/img/structure/B14032206.png)
![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)





